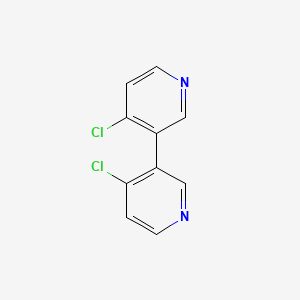

4,4'-Dichloro-3,3'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

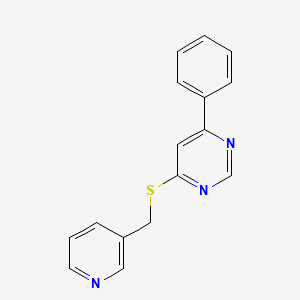

The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-Dichloro-3,3'-bipyridine, can be achieved via a simple dimerization procedure starting from dihalopyridines. This method involves ortholithiation followed by dimerization, which can yield halogenated 4,4'-bipyridines in moderate to good yields. The process allows for the incorporation of various halogens into the bipyridine structure, providing a versatile approach to the synthesis of these compounds (Abboud et al., 2010).

Molecular Structure Analysis

The molecular structure of 4,4'-Dichloro-3,3'-bipyridine and its derivatives can be characterized by X-ray diffraction analysis. This technique has been employed to assign the structures of various halogenated bipyridines, revealing detailed insights into their crystalline forms and molecular geometries. The analysis of these structures provides essential information on the positioning of halogen atoms and the overall geometry of the bipyridine framework.

Chemical Reactions and Properties

4,4'-Dichloro-3,3'-bipyridine exhibits unique reactivity due to the presence of chloro substituents, which can undergo nucleophilic substitution reactions. The chemical reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. For instance, while free 4,4'-dichloro-2,2'-bipyridine is relatively unreactive towards nucleophiles, coordination to a metal center such as ruthenium or rhodium increases its susceptibility to nucleophilic displacement. This enhanced reactivity is attributed to the electrophilic nature of the coordinated metal, which facilitates the displacement of chlorine atoms by nucleophiles (Adamczak et al., 2019).

Physical Properties Analysis

The physical properties of 4,4'-Dichloro-3,3'-bipyridine, such as solubility, melting point, and crystalline structure, can be influenced by its molecular arrangement and interactions within the crystal lattice. For example, co-crystals of 4,4'-bipyridine with other molecular entities can exhibit distinct hydrogen bonding patterns, which in turn affect their solubility and melting points. Investigations into the crystal engineering of 4,4'-bipyridine derivatives highlight the role of supramolecular synthons in determining the physical properties of these compounds (Zaman et al., 1999).

Aplicaciones Científicas De Investigación

Application 1: Medium- and Environment-Responsive Compounds and Materials

- Summary of the Application : Mono- and di-quaternized 4,4′-bipyridine derivatives, including “4,4’-Dichloro-3,3’-bipyridine”, have been used in the creation of medium- and environment-responsive compounds and materials . These materials are often multifunctional and exhibit interesting phenomena such as various types of chromism .

- Results or Outcomes : The presence of these 4,4′-bipyridine-based derivatives often gives rise to interesting phenomena, such as various types of chromism .

Application 2: Synthesis of Bipyridine Derivatives

- Summary of the Application : Bipyridine and related compounds, including “4,4’-Dichloro-3,3’-bipyridine”, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Results or Outcomes : New methods are being developed to overcome the challenges associated with traditional catalysis methods .

Application 3: Conjugated 4,4′-Bipyridinium Oligomers

- Summary of the Application : “4,4’-Dichloro-3,3’-bipyridine” has been used in the synthesis of conjugated 4,4′-bipyridinium oligomers . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

- Methods of Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

- Results or Outcomes : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

Application 4: Medium- and Environment-Responsive Compounds and Materials

- Summary of the Application : Mono- and di-quaternized 4,4′-bipyridine derivatives, including “4,4’-Dichloro-3,3’-bipyridine”, have been used in the creation of medium- and environment-responsive compounds and materials . These materials are often multifunctional and exhibit interesting phenomena such as various types of chromism .

- Results or Outcomes : The presence of these 4,4′-bipyridine-based derivatives often gives rise to interesting phenomena, such as various types of chromism .

Application 5: Building Blocks in Supramolecular Chemistry

- Summary of the Application : Bipyridinium residues, including “4,4’-Dichloro-3,3’-bipyridine”, are amongst the most intensively studied building blocks in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

- Methods of Application : Many of these complex nanosystems harness the controllable electrochemical properties of 4,4′-bipyridinium ions (“viologens”) in either their synthesis or application . The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .

- Results or Outcomes : The colour of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Application 6: Environment-Responsive Compounds and Materials

- Summary of the Application : Mono- and di-quaternized 4,4′-bipyridine derivatives, including “4,4’-Dichloro-3,3’-bipyridine”, have been used in the creation of medium- and environment-responsive compounds and materials . These materials are often multifunctional and exhibit interesting phenomena, such as various types of chromism .

- Results or Outcomes : The presence of these 4,4′-bipyridine-based derivatives often gives rise to interesting phenomena, such as various types of chromism .

Safety And Hazards

The safety information for 4,4’-Dichloro-3,3’-bipyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to handle this compound with care, avoid dust formation, and not get it in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

4-chloro-3-(4-chloropyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-1-3-13-5-7(9)8-6-14-4-2-10(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAQFXNDAZYAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C2=C(C=CN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dichloro-3,3'-bipyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)